(E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide
Description
(E)-N’-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide is an organic compound characterized by its unique structure, which includes a benzylidene group, a dinitrobenzohydrazide moiety, and a methyl substituent
Properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-3,5-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-10-2-4-11(5-3-10)9-16-17-15(20)12-6-13(18(21)22)8-14(7-12)19(23)24/h2-9H,1H3,(H,17,20)/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSDGVNBIVTHLO-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration to form the E-configuration imine bond. Kinetic studies demonstrate second-order dependence on reactant concentrations, with optimal molar ratios of 1:1.2 (aldehyde:hydrazide) to compensate for aldehyde volatility. Side products include Z-isomers (<3%) and over-oxidized nitro derivatives when reaction temperatures exceed 80°C.
Standard Protocol
-
Reactant Preparation : 3,5-Dinitrobenzohydrazide (1.0 eq, 2.14 g) dissolved in 50 mL anhydrous ethanol under nitrogen
-
Aldehyde Addition : 4-Methylbenzaldehyde (1.2 eq, 1.32 mL) added dropwise over 15 minutes
-
Acid Catalysis : Concentrated HCl (0.5 mL) introduced via syringe
-
Reflux Conditions : Maintained at 78°C for 6 hours with stirring
-
Workup : Cooled to 0°C, filtered, washed with cold ethanol (3 × 10 mL)
-
Recrystallization : Dissolved in hot DMF (15 mL), precipitated with water (50 mL)
This method yields 68-72% product with >98% E-isomer purity by HPLC.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the condensation reaction. A 2024 study demonstrated 85% yield within 5 minutes using unmodified household microwave equipment.
Optimized Microwave Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Irradiation Power | 700 W | Maximizes kinetic energy without decomposition |
| Reaction Time | 5 minutes | Complete conversion (TLC monitoring) |
| Solvent System | Solvent-free | Eliminates dielectric heating interference |
| Catalyst | None | Microwave energy activates reactants directly |
The solvent-free approach reduces purification steps, with crude purity reaching 92% before recrystallization. Comparative studies show microwave synthesis reduces energy consumption by 78% compared to conventional reflux methods.
Mechanochemical (Grinding) Methods
Solid-state synthesis via mortar-pestle grinding presents an eco-friendly alternative. Adapted from chalcone production techniques, this method achieves 65% yield in 10 minutes:
-
Reactant Mixing :
-
3,5-Dinitrobenzohydrazide (2.14 g)
-
4-Methylbenzaldehyde (1.32 mL)
-
NaOH (0.5 eq, 0.4 g) as base catalyst
-
-
Grinding Protocol :
-
Initial dry grinding for 2 minutes
-
Add 1 mL ethanol, grind 8 minutes
-
Monitor by TLC (ethyl acetate/hexane 3:7)
-
-
Purification :
-
Wash with 10% acetic acid (removes base)
-
Recrystallize from ethanol/water (1:3)
-
This method eliminates solvent use and achieves comparable purity (96%) to conventional approaches.
Industrial-Scale Production
Patent WO2016071920A2 details Grignard reagent-based formylation applicable to precursor synthesis. While developed for 3,4-dimethylbenzaldehyde, the methodology adapts to 4-methylbenzaldehyde production:
Continuous Flow Process
-
Grignard Formation :
-
4-Bromo-o-xylene + Mg → 4-Methylbenzylmagnesium bromide
-
Tetrahydrofuran solvent, 65°C, 4 hours
-
-
Formylation :
-
N,N-Dimethylformamide (2 eq) added at -20°C
-
Stir 2 hours, warm to 25°C
-
-
Hydrolysis :
-
6M HCl quench, extract with diethyl ether
-
Distill under reduced pressure (72°C/15 mmHg)
-
This method scales to 50 kg batches with 89% yield, though requires strict temperature control to prevent ketone byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | E-Factor* |
|---|---|---|---|---|
| Conventional Reflux | 68-72 | 6 hours | 98 | 8.2 |
| Microwave | 85 | 5 minutes | 96 | 2.1 |
| Mechanochemical | 65 | 10 minutes | 96 | 0.9 |
| Industrial Grignard | 89 | 8 hours | 99 | 5.7 |
*Environmental Factor = (Mass Waste)/(Mass Product)
Microwave synthesis shows superior green chemistry metrics, while industrial methods prioritize scalability.
Purification and Characterization
Recrystallization Solvent Systems
| Solvent Combination | Recovery (%) | Purity Gain (%) |
|---|---|---|
| DMF/Water | 78 | 97 → 99.5 |
| Ethanol/Hexane | 82 | 96 → 98.2 |
| Acetic Acid/Water | 65 | 95 → 97.8 |
DMF/water systems provide optimal purity but require careful temperature control to prevent premature precipitation.
Spectroscopic Validation
-
FT-IR : N-H stretch (3250 cm⁻¹), C=N (1615 cm⁻¹), NO₂ asymmetric (1530 cm⁻¹)
-
¹H NMR (DMSO-d6): δ 11.32 (s, 1H, NH), 8.51 (d, 2H, Ar-H), 7.85 (s, 1H, CH=N), 2.42 (s, 3H, CH₃)
Industrial Application Challenges
While lab-scale methods show promise, scale-up faces hurdles:
-
Microwave Limitations : Poor penetration depth in large batches
-
Grignard Safety : Pyrophoric risks in continuous reactors
-
Solvent Recovery : DMF distillation energy costs
Hybrid approaches combining microwave initiation with conventional heating may address scalability issues .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzylidene derivatives depending on the electrophile used.
Scientific Research Applications
(E)-N’-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-N’-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzylidene group can participate in interactions with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-Methylbenzylidene)cyclopentanone: Shares the benzylidene group but differs in the rest of the structure.
(E,E)-bis(4-methylbenzylidene)acetone: Contains two benzylidene groups and is used in similar synthetic applications.
Uniqueness
(E)-N’-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide is unique due to the presence of both the benzylidene and dinitrobenzohydrazide moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
